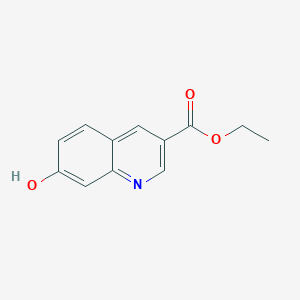
3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a chromenone core, a thiazole ring, and a cyclopentylidenehydrazinyl group
作用機序
Target of Action
The primary target of the compound 3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one is N-acetyltransferase 10 (NAT10) . NAT10 is a lysine acetyltransferase that acts on microtubules and histones . It mainly exists in the nucleolus .
Mode of Action
This compound acts as a potent inhibitor of NAT10 . It remodels nuclear architecture through the inhibition of NAT10’s lysine acetyltransferase activity . This results in significant changes in the shape of the nucleus in cells .
Biochemical Pathways
The compound this compound affects the biochemical pathway involving NAT10 and its role in microtubule reorganization . By inhibiting NAT10, it mediates microtubule reorganization, which in turn remedies the nuclear shape in LMNA-depleted cells .
Pharmacokinetics
It is known that the compound is soluble in dmso , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the remodeling of nuclear architecture and improvement of nuclear shape in LMNA-depleted cells . It also improves the health status of cells derived from LMNA-mutated HGPS patients and primary MRC5 fibroblasts aged in culture .
Action Environment
It is known that the compound is stable under -20℃ storage conditions , which suggests that temperature could be a factor influencing its stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency and reproducibility .
化学反応の分析
Types of Reactions
3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the chromenone core or the thiazole ring.
Reduction: Reduction reactions can alter the hydrazinyl group, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Research has indicated potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes
類似化合物との比較
Similar Compounds
4-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)benzonitrile: Shares the thiazole and hydrazinyl groups but differs in the core structure.
2-(Cyclopentyloxy)-1,3-thiazole: Contains the thiazole ring but lacks the chromenone core and hydrazinyl group
Uniqueness
The presence of the chromenone core, in particular, enhances its biological activity and makes it a valuable compound for medicinal chemistry research .
特性
IUPAC Name |
3-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16-13(9-11-5-1-4-8-15(11)22-16)14-10-23-17(18-14)20-19-12-6-2-3-7-12/h1,4-5,8-10H,2-3,6-7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHHQYKEDCRGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2723852.png)
![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2723853.png)

![5-methyl-1-(4-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2723855.png)


![N-(3,4-dimethoxyphenethyl)-6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2723860.png)


![N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)benzenecarboxamide](/img/structure/B2723863.png)
![N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2723864.png)
![N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide](/img/structure/B2723869.png)
